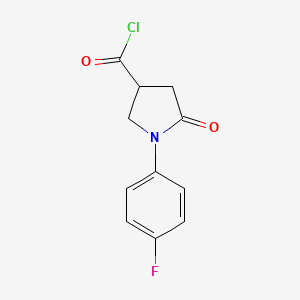

1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonylchlorid

Übersicht

Beschreibung

4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis. It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine. It is also used in the preparation of N-acyl isothiouronium chloride .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance .

Chemical Reactions Analysis

4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis. It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various methods. For instance, 4-Fluorophenylacetyl chloride has a molecular formula of C8H6ClFO .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese von bioaktiven Verbindungen

1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonylchlorid dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Struktur ist für weitere chemische Modifikationen zugänglich, wodurch die Herstellung von Verbindungen mit potenziellen antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften ermöglicht wird . Der Pyrrolidinring insbesondere ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen und bietet ein Gerüst für die Entwicklung neuer Therapeutika .

Pharmakologie: Medikamentenentwicklung und -forschung

In der Pharmakologie wird die Kernstruktur dieser Verbindung genutzt, um ihre Wechselwirkung mit biologischen Zielmolekülen zu untersuchen. Pyrrolidinderivate sind für ihre breite Palette an Aktivitäten bekannt, darunter antimikrobielle, antivirale, krebshemmende und entzündungshemmende Wirkungen. Dies macht die Verbindung zu einem wertvollen Gut im Prozess der Medikamentenentwicklung und unterstützt die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen .

Organische Synthese: Bausteine für komplexe Moleküle

Die Verbindung wird in der organischen Synthese als Baustein für die Konstruktion komplexer Moleküle verwendet. Ihre reaktive Carbonylchloridgruppe kann Bindungen zu verschiedenen Nukleophilen bilden, wodurch die Herstellung verschiedener chemischer Einheiten ermöglicht wird. Diese Eigenschaft ist besonders nützlich bei der Synthese von Polymeren, Pharmazeutika und Agrochemikalien .

Materialwissenschaften: Polymer- und Materialvorstufen

In den Materialwissenschaften kann this compound in Polymere eingearbeitet werden, um deren Eigenschaften zu verbessern. So kann es beispielsweise zur Herstellung von Polysulfonen verwendet werden, die für ihre thermische Stabilität und mechanische Festigkeit bekannt sind und sie für Hochleistungsanwendungen geeignet machen .

Biochemie: Untersuchung biologischer Prozesse

In der Biochemie können die Derivate der Verbindung zur Untersuchung biologischer Prozesse verwendet werden. So sind beispielsweise Indolderivate, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, an Signalwegen beteiligt und können zur Untersuchung der biochemischen Mechanismen zugrunde liegender Krankheiten verwendet werden .

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological activities .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It’s known that the compound should be stored in a well-ventilated place, kept cool, and stored locked up .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux .

Cellular Effects

The effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and other proteins is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride in laboratory settings are noteworthy. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo

Dosage Effects in Animal Models

The effects of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safe and effective use .

Metabolic Pathways

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in the metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a crucial role in determining its localization .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c12-11(16)7-5-10(15)14(6-7)9-3-1-8(13)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGHOOKPLVQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)